molecular formula C3H5N3O4S B2687377 Azidoacetyl methanesulfonate CAS No. 55689-22-0

Azidoacetyl methanesulfonate

Cat. No. B2687377
Key on ui cas rn: 55689-22-0
M. Wt: 179.15
InChI Key: KTKAAPWVXFAGIT-UHFFFAOYSA-N
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Patent
US03962224

Procedure details

Isopropenyl azidoacetate (1.41 g, 0.01 mole) and anhydrous methanesulfonic acid (0.96 g, 0.01 mole) in 15 ml of methylene chloride is allowed to stand at room temperature for three hours. The solvent is removed in vacuo to give azidoacetyl methanesulfonate.
Name
Isopropenyl azidoacetate
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([O:7]C(C)=C)=[O:6])=[N+:2]=[N-:3].[CH3:11][S:12](O)(=[O:14])=[O:13]>C(Cl)Cl>[CH3:11][S:12]([O:7][C:5](=[O:6])[CH2:4][N:1]=[N+:2]=[N-:3])(=[O:14])=[O:13]

Inputs

Step One
Name
Isopropenyl azidoacetate
Quantity
1.41 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)OC(=C)C
Step Two
Name
Quantity
0.96 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CS(=O)(=O)OC(CN=[N+]=[N-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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